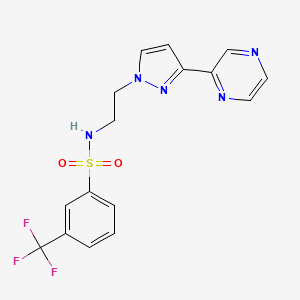
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazine ring , a pyrazole ring , and a trifluoromethyl benzenesulfonamide moiety, contributing to its unique properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Target Enzymes
The primary biological target of this compound is the mycobacterial cytochrome P450 enzymes , which play a crucial role in the metabolism of Mycobacterium tuberculosis. By inhibiting these enzymes, the compound disrupts the normal metabolic processes of the bacteria, leading to its death and demonstrating anti-tubercular activity.
Biochemical Pathways Affected
The inhibition of cytochrome P450 enzymes impacts several biochemical pathways:
- Metabolism of Lipids : Disruption in lipid metabolism can affect the integrity of bacterial membranes.
- Synthesis of Essential Metabolites : Interference with the synthesis pathways can lead to a deficiency in vital compounds necessary for bacterial survival.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties against Mycobacterium tuberculosis. In vitro studies have shown that this compound can effectively reduce bacterial viability, making it a potential candidate for tuberculosis treatment.
Anticancer Potential
In addition to its antibacterial properties, derivatives of pyrazole compounds have been explored for their anticancer activity. For instance, related pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These studies suggest that compounds with similar structural motifs may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
A summary of relevant studies is presented in the following table:
| Study Reference | Compound Tested | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Bouabdallah et al. 2022 | Pyrazole Derivative | Hep-2 | 3.25 | Cytotoxicity |
| Wei et al. 2022 | Ethyl Pyrazole Derivative | A549 | 26 | Growth Inhibition |
| Xia et al. 2022 | Carbohydrazide Pyrazole | A549 | 49.85 | Apoptosis Induction |
| Zheng et al. 2022 | Hydrazone Pyrazole | A549 | <0.95 | Autophagy Induction |
These studies illustrate the diverse biological activities associated with pyrazole derivatives, highlighting their potential as therapeutic agents.
Propiedades
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-2-1-3-13(10-12)27(25,26)22-7-9-24-8-4-14(23-24)15-11-20-5-6-21-15/h1-6,8,10-11,22H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJYRNJCXCDSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














